2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
Beschreibung
The compound 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a tetrahydropyridine derivative featuring a cyano group at position 3, a 3-nitrophenyl substituent at position 4, and a sulfanyl-linked acetamide moiety attached to a 2-ethylphenyl group. The 2-ethylphenyl acetamide substituent contributes steric bulk, which may affect crystallinity or biological interactions. While direct synthetic or analytical data for this compound are absent in the provided evidence, its structural analogs (e.g., fluorophenyl, chlorophenyl, or methoxyphenyl derivatives) offer insights into its probable physicochemical and pharmacological properties .
Eigenschaften
IUPAC Name |
2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-2-14-6-3-4-9-19(14)24-21(28)13-31-22-18(12-23)17(11-20(27)25-22)15-7-5-8-16(10-15)26(29)30/h3-10,17H,2,11,13H2,1H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKHDZXRWFOIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests various biological activities that could be explored for drug development. This article aims to summarize the biological activity of this compound based on diverse research findings.
- Molecular Formula : C22H20N4O4S
- Molecular Weight : 424.49 g/mol
- IUPAC Name : 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
- SMILES Notation : Cc(cc1)c(C)cc1NC(CSC(NC(CC1c2cc(N+=O)ccc2)=O)=C1C#N)=O
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways and cellular responses.
- Cytotoxicity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research has shown that derivatives of tetrahydropyridine compounds can exhibit significant anticancer properties. For instance:
- The compound demonstrated cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
Compounds similar in structure have been reported to possess antimicrobial properties:
Neuroprotective Effects
Given the structural similarities to compounds targeting neurodegenerative diseases:
- The compound may exhibit protective effects against neuronal damage, warranting further investigation into its neuroprotective mechanisms .
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds similar to or including the target compound:
Vergleich Mit ähnlichen Verbindungen
Melting Points and Solubility
- Analog with 4-Methylphenyl Hydrazinylidene (13a) : Melting point = 288°C; high crystallinity due to planar hydrazinylidene structure and sulfamoyl group .
- Analog with 4-Methoxyphenyl Hydrazinylidene (13b) : Melting point = 274°C; methoxy group reduces packing efficiency vs. methyl .
- 4-Fluorophenyl Derivative : Expected lower solubility in polar solvents compared to nitro derivatives due to reduced hydrogen bonding .
Spectral Characteristics
- IR Spectra: Cyano (~2214 cm⁻¹) and carbonyl (~1664 cm⁻¹) stretches are consistent across analogs, confirming core structural integrity .
- ¹H-NMR : Aromatic protons in 3-nitrophenyl derivatives would likely resonate downfield (δ 7.5–8.5 ppm) due to nitro’s electron-withdrawing effect, similar to fluorophenyl (δ 7.2–7.9 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
